Cas no 1333741-47-1 (N'-(3-chloro-4-cyanophenyl)-N-(1-cyanocyclopentyl)ethanediamide)

N'-(3-chloro-4-cyanophenyl)-N-(1-cyanocyclopentyl)ethanediamide is a specialized organic compound featuring a unique molecular structure with both chloro and cyano functional groups. Its design incorporates a cyclopentyl backbone, enhancing steric and electronic properties for targeted applications in medicinal chemistry and agrochemical research. The presence of multiple reactive sites, including the amide linkage and nitrile groups, allows for versatile derivatization, making it a valuable intermediate in synthetic pathways. This compound exhibits potential as a precursor in the development of bioactive molecules, particularly in the synthesis of enzyme inhibitors or receptor modulators. Its stability and well-defined reactivity profile support its use in high-precision chemical synthesis.
N'-(3-chloro-4-cyanophenyl)-N-(1-cyanocyclopentyl)ethanediamide structure
1333741-47-1 structure
Product name:N'-(3-chloro-4-cyanophenyl)-N-(1-cyanocyclopentyl)ethanediamide
CAS No:1333741-47-1
MF:C15H13ClN4O2
Molecular Weight:316.74232172966
CID:5914884
PubChem ID:53616196

N'-(3-chloro-4-cyanophenyl)-N-(1-cyanocyclopentyl)ethanediamide 化学的及び物理的性質

名前と識別子

    • N'-(3-chloro-4-cyanophenyl)-N-(1-cyanocyclopentyl)ethanediamide
    • EN300-26686112
    • Z1129498990
    • 1333741-47-1
    • AKOS033068267
    • N-(3-chloro-4-cyanophenyl)-N'-(1-cyanocyclopentyl)oxamide
    • インチ: 1S/C15H13ClN4O2/c16-12-7-11(4-3-10(12)8-17)19-13(21)14(22)20-15(9-18)5-1-2-6-15/h3-4,7H,1-2,5-6H2,(H,19,21)(H,20,22)
    • InChIKey: URYQONAKYHTYKN-UHFFFAOYSA-N
    • SMILES: ClC1=C(C#N)C=CC(=C1)NC(C(NC1(C#N)CCCC1)=O)=O

計算された属性

  • 精确分子量: 316.0727034g/mol
  • 同位素质量: 316.0727034g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 22
  • 回転可能化学結合数: 2
  • 複雑さ: 552
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2
  • トポロジー分子極性表面積: 106Ų

N'-(3-chloro-4-cyanophenyl)-N-(1-cyanocyclopentyl)ethanediamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26686112-0.05g
N'-(3-chloro-4-cyanophenyl)-N-(1-cyanocyclopentyl)ethanediamide
1333741-47-1 95.0%
0.05g
$212.0 2025-03-20

N'-(3-chloro-4-cyanophenyl)-N-(1-cyanocyclopentyl)ethanediamide 関連文献

N'-(3-chloro-4-cyanophenyl)-N-(1-cyanocyclopentyl)ethanediamideに関する追加情報

Comprehensive Overview of N'-(3-chloro-4-cyanophenyl)-N-(1-cyanocyclopentyl)ethanediamide (CAS No. 1333741-47-1)

N'-(3-chloro-4-cyanophenyl)-N-(1-cyanocyclopentyl)ethanediamide, identified by its CAS number 1333741-47-1, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound features a unique molecular structure combining chloro, cyano, and cyclopentyl functional groups, making it a subject of interest for drug discovery and material science applications. Researchers are particularly intrigued by its potential as a kinase inhibitor or intermediate in synthesizing bioactive molecules.

The compound's IUPAC name reflects its intricate architecture, emphasizing the presence of a 1-cyanocyclopentyl moiety and a 3-chloro-4-cyanophenyl ring. Such structural complexity is often associated with high selectivity in target binding, a trait highly sought after in precision medicine and crop protection formulations. Recent studies suggest its relevance in addressing antibiotic resistance and cancer therapeutics, aligning with global health priorities.

From a synthetic chemistry perspective, CAS 1333741-47-1 exemplifies advancements in amide coupling techniques and heterocyclic chemistry. Its cyano groups offer versatile reactivity for further derivatization, enabling the creation of libraries for high-throughput screening. This aligns with the growing demand for fragment-based drug design (FBDD) methodologies in AI-driven drug discovery pipelines.

Environmental and green chemistry considerations are increasingly applied to compounds like N'-(3-chloro-4-cyanophenyl)-N-(1-cyanocyclopentyl)ethanediamide. Researchers are exploring biocatalytic routes for its production to reduce reliance on traditional petrochemical precursors. Such innovations respond to the pharmaceutical industry's push toward carbon-neutral manufacturing processes.

Analytical characterization of this compound typically involves HPLC-MS and NMR spectroscopy, with particular focus on its rotameric equilibrium in solution. These properties are critical for understanding its bioavailability and metabolic stability—key parameters in ADMET profiling. The chloro-cyano substitution pattern also influences its photostability, a vital factor for agrochemical formulations exposed to sunlight.

In material science, the diamide scaffold of 1333741-47-1 shows promise for developing supramolecular polymers with stimuli-responsive properties. This connects to emerging trends in smart coatings and self-healing materials. The compound's crystallinity and thermal stability are being investigated for organic electronics applications, particularly in perovskite solar cell components.

Regulatory aspects of N'-(3-chloro-4-cyanophenyl)-N-(1-cyanocyclopentyl)ethanediamide follow REACH compliance standards, with ongoing ecotoxicology studies to evaluate its environmental fate. The scientific community actively discusses its structure-activity relationships (SAR) through cheminformatics approaches, leveraging machine learning models to predict novel derivatives.

Supply chain dynamics for CAS 1333741-47-1 reflect broader trends in fine chemical distribution, with emphasis on just-in-time manufacturing to minimize storage of sensitive intermediates. Its patent landscape reveals applications in neurodegenerative disease research, particularly targeting protein misfolding pathways—a hot topic in biogerontology studies.

Future research directions may explore this compound's role in proteolysis-targeting chimeras (PROTACs) and covalent inhibitor design. Its balanced lipophilicity (predicted LogP ~2.5) makes it a candidate for blood-brain barrier penetration studies. These applications position 1333741-47-1 at the intersection of multiple cutting-edge therapeutic modalities.

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